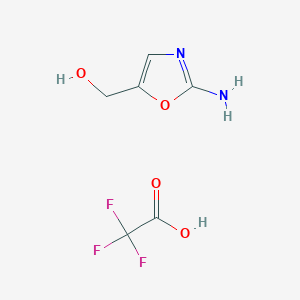

(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate

描述

属性

IUPAC Name |

(2-amino-1,3-oxazol-5-yl)methanol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2.C2HF3O2/c5-4-6-1-3(2-7)8-4;3-2(4,5)1(6)7/h1,7H,2H2,(H2,5,6);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLPNDHUDKDBGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)N)CO.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate typically involves the reaction of 2-aminooxazole with formaldehyde and trifluoroacetic acid. The reaction conditions usually include a controlled temperature environment and the use of a suitable solvent to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities, and implementing purification steps to achieve the desired purity levels.

化学反应分析

Key Spectral Data (Analogous Compounds):

| Functional Group | IR Absorption (cm⁻¹) | NMR Signals (δ, ppm) |

|---|---|---|

| Oxazole ring (C=N) | 1655 | 7.46 (s, oxazole H) |

| Trifluoroacetate (CF₃) | 1261 (C-O-C) | 3.86 (s, OCH₃, adjacent) |

| NH₂ (amino) | 2956 (ArC-H) | 6.80 (br s, NH₂) |

Deprotection and Functionalization

The trifluoroacetate group serves as a protecting group for amino functionalities. Deprotection occurs under basic conditions (e.g., NaHCO₃), regenerating the free amine for subsequent coupling :

text(2-Aminooxazol-5-yl)methanol TFA salt + NaHCO₃ → Free amine + CO₂ + CF₃COO⁻

Conditions : Stirring in water/acetonitrile at 50°C for 4.5 hours .

Nucleophilic Substitution

The methanol group participates in alkylation reactions with thiazoles or other heterocycles. For example:

text(2-Aminooxazol-5-yl)methanol TFA salt + Thiazole → Cephalosporin-thiazole hybrid

Acylation and Cyclization

The amino group undergoes acylation with activated esters (e.g., TosMIC) to form 4,5-disubstituted oxazolines :

text(2-Aminooxazol-5-yl)methanol + TosMIC → Oxazoline derivative

Conditions : Microwave irradiation (65°C, 350 W, 8 min) in isopropyl alcohol .

Comparative Reactivity Table:

| Reaction Type | Reagents | Yield (%) | Application |

|---|---|---|---|

| Deprotection | NaHCO₃, H₂O | 93.4 | Free amine generation |

| Alkylation | NaI, Thiazole | 7.8 | Cephalosporin hybrids |

| Microwave cycloaddition | TosMIC, K₃PO₄ | 92–95 | Oxazoline synthesis |

Stability and Handling

科学研究应用

Organic Synthesis

(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions can yield derivatives useful in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research indicates that this compound may possess biological activity that can be harnessed for therapeutic purposes. Its structure allows it to interact with specific biological targets, potentially modulating enzyme activity or receptor interactions. Studies are ongoing to explore its efficacy as a precursor in drug development .

Material Science

In material science, this compound is investigated for its role in developing new materials. Its unique trifluoroacetate moiety enhances stability and reactivity, making it suitable for various applications in polymer chemistry and nanotechnology .

Case Studies

Case Study 1: Drug Development

A study explored the potential of (2-Aminooxazol-5-yl)methanol derivatives in modulating PGE₂ receptors involved in inflammation. The findings indicated that these compounds could influence the immune response by promoting M2 macrophage polarization .

Case Study 2: Anticancer Activity

Research on related oxazole derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The structural characteristics of this compound contribute to its potential as an anticancer agent by targeting specific signaling pathways .

作用机制

The mechanism of action of (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

相似化合物的比较

Structural and Functional Group Analysis

The following table compares key features of (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate with analogs from the evidence:

Key Observations :

- Heterocycle Type: Oxazole (target) vs. oxadiazole or thiazoline (analogs).

- Substituents : The target compound’s hydroxymethyl group contrasts with ethyl carboxylate () or dihydrothiazole (), affecting solubility and bioactivity.

- Molecular Weight : All compounds fall within 240–300 g/mol, suitable for drug-like molecules .

生物活性

(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H7F3N2O4 and a molecular weight of 228.13 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The compound is characterized by its oxazole ring and trifluoroacetate moiety, which contribute to its unique reactivity and stability. The synthesis typically involves the reaction of 2-aminooxazole with formaldehyde and trifluoroacetic acid under controlled conditions .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. The precise mechanisms are still under investigation but suggest potential applications in drug development.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit varying degrees of antimicrobial activity. For instance, certain benzoxazole derivatives have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and limited activity against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MIC) for these compounds vary significantly based on structural modifications.

Anticancer Activity

Studies have demonstrated that oxazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancer cells (HepG2) . The structure-activity relationship analysis highlights that specific substitutions on the oxazole ring can enhance or diminish anticancer efficacy.

Case Studies

- Antitubercular Activity : A study compared the antitubercular properties of 2-aminooxazole derivatives with their thiazole counterparts. The findings suggested that modifications in the oxazole structure could lead to improved efficacy against Mycobacterium tuberculosis .

- Microbiological Evaluation : In a series of tests involving compounds synthesized from the oxazole framework, it was noted that while some exhibited strong antimicrobial properties, others showed limited activity against standard bacterial strains. This variability emphasizes the importance of structural modifications in enhancing biological activity .

Structure-Activity Relationship (SAR)

The biological activities of this compound are influenced by its structural components. Key observations include:

- Substitution Effects : Electron-donating groups generally enhance antimicrobial activity, while electron-withdrawing groups may reduce it.

- Ring Modifications : Alterations to the oxazole ring can significantly impact cytotoxicity against cancer cells and overall biological potency.

| Compound | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | Oxazole with methoxy group | 10 | Antibacterial |

| Compound B | Oxazole with trifluoroacetate | 20 | Anticancer |

| Compound C | Benzoxazole derivative | 15 | Antimicrobial |

常见问题

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。